molecular formula C16H9BrN4O4 B2950131 N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide CAS No. 1203009-74-8

N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B2950131
CAS No.: 1203009-74-8
M. Wt: 401.176
InChI Key: WVXDSQBESPDSDP-UHFFFAOYSA-N
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Description

N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-bromofuran-2-carboxylic acid with hydrazine to form the corresponding hydrazide. This intermediate is then cyclized with a suitable reagent, such as thionyl chloride, to form the oxadiazole ring. The final step involves the coupling of the oxadiazole intermediate with 5-phenyl-1,2-oxazole-3-carboxylic acid under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalysts, such as 2-methyl-6-nitrobenzoic anhydride (MNBA) and 4-dimethylaminopyridine (DMAP), which have been shown to be effective in similar syntheses .

Chemical Reactions Analysis

Types of Reactions

N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bromofuran moiety can yield furan-2-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized heterocycles .

Scientific Research Applications

N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide is unique due to its combination of three different heterocyclic rings, which provides a diverse range of chemical reactivity and potential biological activities. This structural complexity makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrN4O4/c17-13-7-6-11(23-13)15-19-20-16(24-15)18-14(22)10-8-12(25-21-10)9-4-2-1-3-5-9/h1-8H,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVXDSQBESPDSDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NN=C(O3)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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